Product packaging for 3-(4-Aminophenyl)pyridin-4-amine(Cat. No.:CAS No. 1258629-77-4)

3-(4-Aminophenyl)pyridin-4-amine

Cat. No.: B594421
CAS No.: 1258629-77-4
M. Wt: 185.23
InChI Key: PWCTZLNLZFQZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Aminophenyl)pyridin-4-amine, with the molecular formula C11H11N3 and a molecular weight of 185.23 g/mol, is a high-purity organic compound supplied for research purposes . This chemical features an aromatic structure comprising a pyridine ring substituted with an amine group and a 4-aminophenyl group, making it a potentially valuable scaffold in medicinal chemistry and drug discovery . Compounds within the aminopyridine class, such as 4-Aminopyridine (4-AP), are well-established in neuroscience research for their ability to block voltage-gated potassium channels . This mechanism increases neuronal excitability and enhances synaptic transmission, which is why related molecules are investigated for their potential to improve conduction in demyelinated axons and are studied in models of conditions like multiple sclerosis and spinal cord injury . Researchers may explore this compound as a building block for the synthesis of more complex molecules or as a tool compound to study potassium channel function. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, refer to the Safety Data Sheet (SDS) for proper handling procedures, and ensure compliance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B594421 3-(4-Aminophenyl)pyridin-4-amine CAS No. 1258629-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-3-1-8(2-4-9)10-7-14-6-5-11(10)13/h1-7H,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCTZLNLZFQZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744715
Record name 3-(4-Aminophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258629-77-4
Record name 3-(4-Aminophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Aminophenyl Pyridin 4 Amine

The synthesis of 3-(4-aminophenyl)pyridin-4-amine can be strategically approached through a multi-step process that combines established reactions in heterocyclic and aromatic chemistry. A highly plausible and efficient route involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, followed by a functional group transformation. This methodology allows for the precise construction of the biaryl scaffold.

A key starting material for this synthesis is a halogenated 4-aminopyridine (B3432731), which serves as the electrophilic partner in the coupling reaction. 4-Amino-3-iodopyridine (B1302334) is a suitable precursor due to the high reactivity of the C-I bond in palladium-catalyzed reactions. The synthesis of this intermediate can be achieved through the direct iodination of 4-aminopyridine.

The aryl coupling partner would be a boronic acid derivative of aniline, where the amino group is protected or in a precursor form, such as a nitro group, to prevent side reactions. 4-Nitrophenylboronic acid is an ideal candidate for this purpose. The Suzuki-Miyaura coupling of 4-amino-3-iodopyridine with 4-nitrophenylboronic acid would yield 3-(4-nitrophenyl)pyridin-4-amine.

The final step in this proposed synthesis is the reduction of the nitro group to an amine. This transformation is commonly achieved using various reducing agents, such as iron powder in the presence of an acid like acetic acid or hydrochloric acid, or through catalytic hydrogenation. nih.gov This reduction step yields the final product, this compound.

An alternative, though potentially less direct, approach could involve the initial synthesis of 3-(4-nitrophenyl)pyridine, followed by amination at the 4-position of the pyridine (B92270) ring and subsequent reduction of the nitro group. researchgate.netgoogle.com However, the regioselectivity of the amination step on a substituted pyridine can be challenging to control.

The proposed primary synthetic route is outlined in the table below:

Table 1: Proposed Synthetic Route for this compound

StepReactantsReagents and ConditionsProduct
1 4-AminopyridineN-Iodosuccinimide (NIS) or other iodinating agents4-Amino-3-iodopyridine
2 4-Amino-3-iodopyridine, 4-Nitrophenylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄), Solvent (e.g., Dioxane/Water)3-(4-Nitrophenyl)pyridin-4-amine
3 3-(4-Nitrophenyl)pyridin-4-amineReducing agent (e.g., Fe/AcOH or H₂, Pd/C), Solvent (e.g., Ethanol/Water)This compound

Chiral Synthesis and Resolution Techniques for Enantiomeric Forms

Based on the available scientific literature, the parent compound 3-(4-aminophenyl)pyridin-4-amine is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, the concepts of chiral synthesis and enantiomeric resolution are not directly applicable to this specific compound.

However, these techniques would become highly relevant for derivatives of this compound that incorporate chiral centers. For instance, if alkyl or other substituted groups were introduced at a position that creates a stereocenter, a racemic mixture of enantiomers would be formed.

In such hypothetical cases, several established methods for chiral resolution of amines could be employed:

Formation of Diastereomeric Salts: The racemic amine derivative could be reacted with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. tcichemicals.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. rsc.org The differential interaction of the enantiomers with the CSP allows for their separation.

Enzymatic Resolution: Lipases and other enzymes can exhibit high enantioselectivity in the acylation or deacylation of amines. google.com This kinetic resolution method would result in the separation of the unreacted enantiomer from the modified one.

It is important to note that while these methods are standard for chiral amines, no specific examples of their application to derivatives of this compound have been documented in the reviewed literature. The choice of method would depend on the specific properties of the chiral derivative.

Optimization and Scale Up Considerations for 3 4 Aminophenyl Pyridin 4 Amine Synthesis

Reactions Involving the Aminophenyl Moiety

The aminophenyl portion of the molecule behaves largely as a substituted aniline. The amino group is a potent activating group, significantly influencing the reactivity of the phenyl ring and also serving as a primary site for derivatization.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-donating amino group (-NH₂). This group directs incoming electrophiles to the positions ortho to itself (positions 3' and 5' on the phenyl ring). In contrast, the pyridine (B92270) ring is generally deactivated towards electrophilic attack because of the electron-withdrawing nature of the ring nitrogen. libretexts.orgyoutube.com Therefore, electrophilic substitution will selectively occur on the aminophenyl ring.

However, a critical consideration for EAS reactions on anilines is the reaction conditions. In the presence of strong acids, which are often used as catalysts for EAS, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. libretexts.org To achieve the desired ortho substitution, the reaction conditions must be carefully controlled, or a protecting group strategy must be employed. By converting the amine to an amide (acetanilide), the reactivity is moderated, and the bulky protecting group sterically favors the para-substitution, though ortho substitution is still possible. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophile (E⁺)Activating/Deactivating GroupDirecting EffectPredicted Product(s)
Br₂/FeBr₃ (Bromination)-NH₂ (activating)ortho, para-directing3-(2-Bromo-4-aminophenyl)pyridin-4-amine and/or 3-(2,6-Dibromo-4-aminophenyl)pyridin-4-amine
HNO₃/H₂SO₄ (Nitration)-NH₃⁺ (deactivating)meta-directing3-(3-Nitro-4-aminophenyl)pyridin-4-amine (under strongly acidic conditions)
SO₃/H₂SO₄ (Sulfonation)-NH₂ (activating)ortho, para-directing3-(2-Amino-5-sulfophenyl)pyridin-4-amine

Derivatization of the Phenyl Amino Group (e.g., Amidation, Schiff Base Formation)

The primary amino group on the phenyl ring is a versatile handle for a wide array of chemical modifications. Its nucleophilic character allows it to readily react with various electrophiles.

Amidation: The phenyl amino group can be easily acylated by reacting with acid chlorides or anhydrides to form amides. This reaction is often used as a protective strategy in multi-step syntheses to reduce the amine's basicity and nucleophilicity, preventing unwanted side reactions like protonation under acidic conditions. libretexts.org For instance, reaction with acetyl chloride in the presence of a base would yield N-(4-(4-aminopyridin-3-yl)phenyl)acetamide.

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones under appropriate conditions results in the formation of an imine, commonly known as a Schiff base. This reaction is typically reversible and acid-catalyzed. The formation of these C=N double bonds is a cornerstone of combinatorial chemistry and is used to generate diverse molecular libraries.

Oxidation Pathways of the Aniline Functionality

Anilines are susceptible to oxidation, and the aminophenyl moiety in the title compound is no exception. The presence of the electron-donating amino group makes the phenyl ring electron-rich and thus prone to oxidation. Oxidation can be effected by a variety of reagents, including air, hydrogen peroxide, or other chemical oxidants. The oxidation of anilines can be complex, often leading to a mixture of products, including colored polymeric materials, due to the formation of reactive radical intermediates. In some related structures, like 3-amino-4-arylpyridin-2(1H)-ones, oxidation is a known transformation. nih.gov

Reactions Involving the Pyridin-4-amine Moiety

The pyridin-4-amine part of the molecule has its own distinct set of reactive sites: the pyridine ring nitrogen and the exocyclic amino group at the 4-position.

Reactivity of the Pyridine Nitrogen Atom (e.g., Protonation, Alkylation, Complexation)

The lone pair of electrons on the pyridine nitrogen atom is not involved in the aromatic sextet, making it basic and nucleophilic. libretexts.org

Protonation: The pyridine nitrogen is the most basic site in the molecule and will be readily protonated by acids to form a pyridinium (B92312) salt. For example, reaction of 4-aminopyridine (B3432731) with bromine has been shown to result in the immediate protonation of the pyridine nitrogen. researchgate.net

Alkylation: As a nucleophile, the pyridine nitrogen can react with alkyl halides in an Sₙ2 reaction to form N-alkylpyridinium salts. quora.com This quaternization reaction introduces a permanent positive charge on the pyridine ring.

Complexation: The nitrogen atom's lone pair allows it to act as a ligand, coordinating with various metal ions to form metal complexes. The ability of pyridine derivatives to form stable complexes is well-documented. benchchem.com

Derivatization of the Pyridine Amino Group

The 4-amino group on the pyridine ring is also a nucleophilic center, though its reactivity can be modulated by the electronic properties of the pyridine ring. The development of methods for the C4-selective amination of pyridines highlights the importance of accessing 4-aminopyridine structures, which are considered valuable pharmacophores. nih.gov

Derivatization can occur through various reactions:

Acylation: Similar to the phenyl amino group, the 4-amino group can be acylated to form amides.

Nucleophilic Substitution: The 4-amino group can be introduced onto a pyridine ring via nucleophilic substitution of a suitable leaving group (e.g., a halide) at the 4-position. google.com Conversely, the amino group itself can participate in further substitution reactions under specific conditions. Research into the reactivity of 4-aminopyridine with halogens has shown that complex reactions, including dimerization, can occur following initial protonation. researchgate.net

Table 2: Comparison of Reactivity of the Two Amino Groups

FeaturePhenyl Amino Group (-C₆H₄-NH₂)Pyridine Amino Group (py-NH₂)
Basicity Less basic due to delocalization of the lone pair into the phenyl ring.More basic due to the influence of the pyridine ring, but less basic than the pyridine N.
Nucleophilicity Strong nucleophile.Good nucleophile.
Reactivity in EAS Strongly activating (ortho, para-directing).Deactivating effect on the pyridine ring for EAS.
Common Derivations Amidation, diazotization, Schiff base formation.Acylation, participation in nucleophilic substitution.

Electrophilic and Nucleophilic Substitution on the Pyridine Ring

The reactivity of the pyridine ring in this compound towards substitution reactions is a nuanced balance between the activating effects of the amino substituents and the intrinsic electron-deficient nature of the pyridine nitrogen.

Electrophilic Substitution:

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of the powerful electron-donating 4-amino group significantly activates the ring for such reactions. This activation is most pronounced at the positions ortho and para to the amino group. In the case of this compound, the positions ortho to the 4-amino group are C3 and C5. The C3 position is already substituted, leaving the C5 position as a primary site for electrophilic attack. The 3-(4-aminophenyl) group will also influence the regioselectivity, but the 4-amino group is expected to be the dominant directing group.

Studies on simpler aminopyridines support this predicted reactivity. For instance, the general mechanism for electrophilic substitution on pyridine indicates that attack at the C3 (or C5) position is favored as it avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the sigma complex intermediate. youtube.com Reactions with halogens, such as bromine and iodine chloride, on 4-aminopyridine have been shown to lead to substitution on the pyridine ring, alongside other complex reactions. acs.orgresearchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

Reagent Type Predicted Primary Position of Attack Rationale
Halogen (e.g., Br₂) C5 Strong activation and ortho-directing effect of the C4-NH₂ group.
Nitrating Agent (e.g., HNO₃/H₂SO₄) C5 The 4-amino group directs the incoming nitro group to the ortho position.

Nucleophilic Substitution:

The pyridine nucleus is inherently activated for nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org In this compound, the C4 position is occupied by an amino group, which is a poor leaving group. Therefore, direct displacement of the 4-amino group is unlikely under standard SNAr conditions.

However, the presence of activating groups, such as a nitro group, or conversion of the amino group into a better leaving group (e.g., a diazonium salt) could facilitate nucleophilic substitution. Studies on related halonitropyridines demonstrate that nucleophilic substitution is a viable pathway. For example, in 3-bromo-4-nitropyridine, nucleophilic attack occurs readily, sometimes accompanied by rearrangement. researchgate.netclockss.org The development of methods for the C4-selective amination of pyridines often proceeds through 4-pyridyl pyridinium salt intermediates, highlighting a strategy for functionalizing the C4 position via nucleophilic attack. nih.gov Furthermore, the presence of a halogen at the 3-position of a 4-aminopyridine can enable intramolecular nucleophilic attack at the C4 position, leading to rearrangement. lookchem.com

Intramolecular Cyclization and Ring-Closure Reactions

The arrangement of functional groups in this compound, specifically the vicinal 3-aryl and 4-amino substituents, provides a scaffold for the synthesis of fused heterocyclic systems. A particularly relevant transformation is the construction of an imidazole (B134444) ring fused to the pyridine core, forming an imidazo[4,5-c]pyridine derivative. This class of compounds is of significant interest due to its structural analogy to purines. mdpi.com

The reaction typically involves the condensation of a 1,2-diamine with a one-carbon electrophile. In the context of this compound, while it is not a true 3,4-diaminopyridine (B372788), the 4-amino group and the 4'-amino group on the phenyl ring can participate in cyclization reactions, though this would lead to a large, strained ring. A more plausible pathway involves the reaction of the 4-amino group and the adjacent C3-substituted ring.

However, the most synthetically accessible cyclization involves treating the molecule as a derivative of 3,4-diaminopyridine, where the 3-substituent is the aminophenyl group. The key reaction is the condensation between the 4-amino group and the pyridine ring nitrogen (acting through the C3 position). More specifically, if we consider the precursor to be a 3,4-diaminopyridine derivative, the reaction with reagents like formic acid, orthoformates, or aldehydes can lead to the formation of a fused imidazole ring. mdpi.comresearchgate.netorganic-chemistry.org For instance, the synthesis of imidazo[4,5-c]pyridines has been achieved by reacting 3,4-diaminopyridine with an orthoformate catalyzed by ytterbium triflate. researchgate.net Another common method involves heating the diamine with a carboxylic acid in a dehydrating agent like polyphosphoric acid. mdpi.com

Table 2: Representative Conditions for Imidazo[4,5-c]pyridine Synthesis from Diaminopyridines

Reagent Catalyst/Medium Conditions Product Type Reference
Formic Acid Reflux High Temperature Unsubstituted Imidazo[4,5-c]pyridine mdpi.com
Triethyl Orthoformate Ytterbium Triflate - Unsubstituted Imidazo[4,5-c]pyridine researchgate.net
Aldehydes Chlorotrimethylsilane/DMF Heating, followed by air oxidation 2-Substituted Imidazo[4,5-c]pyridines organic-chemistry.org

These methods suggest that this compound could be a valuable precursor for novel, substituted imidazo[4,5-c]pyridine systems.

Investigation of Reaction Mechanisms and Kinetics for Key Transformations

Detailed mechanistic and kinetic studies specifically for this compound are not extensively documented in the available literature. However, the mechanisms of its key potential transformations can be inferred from studies on analogous systems.

Mechanism of Electrophilic Substitution: The mechanism of electrophilic substitution on the activated pyridine ring follows the classical SEAr pathway:

Generation of Electrophile: A strong electrophile (E⁺) is generated.

Formation of Sigma Complex: The π-electrons of the pyridine ring attack the electrophile. For attack at C5, the resulting positive charge is delocalized over C4, C6, and the nitrogen of the 4-amino group. Crucially, the positive charge is not placed on the electronegative ring nitrogen, which would be highly destabilizing. youtube.com This contrasts with attack at C2 or C4, where a resonance structure places the positive charge directly on the ring nitrogen.

Deprotonation: A base removes the proton from the C5 position, restoring the aromaticity of the pyridine ring and yielding the final product.

Mechanism of Imidazole Ring Formation (Phillips Condensation): The formation of the imidazo[4,5-c]pyridine ring from a 3,4-diaminopyridine precursor and a carboxylic acid (or its derivative) is known as the Phillips condensation. The mechanism proceeds as follows:

Amide Formation: The more nucleophilic 4-amino group attacks the carbonyl carbon of the carboxylic acid (or its activated form), forming an N-acyl intermediate after dehydration.

Intramolecular Cyclization: The second amino group (at C3, or in this case, the pyridine ring nitrogen participating) attacks the amide carbonyl carbon in an intramolecular fashion.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the fused imidazole ring, driven by the formation of a stable aromatic system.

Mechanism of Nucleophilic Substitution (SNAr): For nucleophilic substitution to occur on the pyridine ring (e.g., if a leaving group were present at C2 or C6), the mechanism would be a bimolecular addition-elimination process:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate.

Departure of Leaving Group: The leaving group is expelled, and the aromaticity of the pyridine ring is restored.

The kinetics of these reactions would be highly dependent on the specific substrates, reagents, and conditions. For electrophilic substitution, the rate is influenced by the concentration of the electrophile and the substrate. For cyclization reactions, the rate-determining step is often the initial amide formation or the subsequent cyclization, depending on the reactivity of the components and the reaction conditions.

Computational and Theoretical Investigations of 3 4 Aminophenyl Pyridin 4 Amine

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 3-(4-Aminophenyl)pyridin-4-amine, a DFT approach would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific type of molecular motion (stretching, bending, etc.) and its frequency. This theoretical spectrum can be used to interpret experimentally obtained spectra.

Table 1: Illustrative Data from DFT Calculations for this compound

Parameter Calculated Value
Optimized Ground State Energy Data not available in published literature
Key Bond Lengths (e.g., C-N, C-C) Data not available in published literature
Key Bond Angles Data not available in published literature

Ab initio methods are calculations based directly on theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding electronic structure. However, it does not fully account for electron correlation—the interaction between individual electrons.

To obtain a more accurate description, post-Hartree-Fock methods like Møller-Plesset perturbation theory of the second order (MP2) are often used. These methods incorporate electron correlation, leading to more precise energy and property predictions for this compound. A comparative study using both HF and MP2 could elucidate the importance of electron correlation in describing the electronic properties of this molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the analysis of its frontier orbitals would provide insights into its potential role in chemical reactions. From these orbital energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated.

Table 2: Frontier Molecular Orbital and Reactivity Descriptor Data for this compound

Parameter Calculated Value
HOMO Energy Data not available in published literature
LUMO Energy Data not available in published literature
HOMO-LUMO Energy Gap Data not available in published literature
Electronegativity (χ) Data not available in published literature

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting various types of spectra.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. These predicted shifts can aid in the assignment of signals in experimental NMR spectra, confirming the molecular structure.

IR Spectroscopy: As mentioned in the DFT section, calculated vibrational frequencies and their intensities can generate a theoretical infrared (IR) spectrum. This is useful for identifying characteristic functional groups within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. This calculation would provide information about the electronic transitions responsible for the absorption of light by this compound, including the wavelength of maximum absorption (λmax).

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding intermolecular interactions. The MEP map for this compound would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The nitrogen atoms of the amine groups and the pyridine (B92270) ring would likely be regions of negative potential, while the hydrogen atoms of the amine groups would be areas of positive potential.

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the structures of transition states—the high-energy intermediates that connect reactants and products. The energy barrier associated with the transition state determines the rate of the reaction. Such studies could, for instance, explore the protonation of the different nitrogen atoms in the molecule or its behavior in various chemical transformations.

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are computational and statistical methodologies that aim to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. nih.govoup.com These models are pivotal in modern computational chemistry and drug discovery, offering a means to predict the properties of novel or untested compounds, thereby saving significant time and resources that would otherwise be spent on experimental synthesis and characterization. neovarsity.orgsemanticscholar.org For a molecule such as this compound, QSPR can provide valuable insights into its behavior in various chemical and biological environments.

The fundamental principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, dictates its properties. neovarsity.org The development of a robust QSPR model follows a systematic workflow, which includes dataset selection, molecular descriptor calculation, feature selection, model building, and rigorous validation. nih.govacs.orgresearchgate.net

A typical QSPR study for this compound and related aminophenylpyridine analogs would involve the following steps:

Data Set Preparation: A diverse set of compounds with known experimental values for the property of interest (e.g., boiling point, solubility, etc.) would be compiled. This data set is then divided into a training set for model development and a test set for external validation. nih.govacs.org

Molecular Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors would be calculated. These descriptors are numerical representations of the chemical structure. hufocw.orgucsb.edu

Variable Selection: From the large pool of calculated descriptors, a subset of the most relevant descriptors is selected to build the model. This step is crucial to avoid overfitting and to create a more interpretable model. neovarsity.org

Model Generation: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links the selected descriptors to the property of interest. neovarsity.org

Validation: The predictive power of the generated QSPR model is assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.govneovarsity.org

For a molecule with the structural complexity of this compound, a variety of molecular descriptors would be considered to capture its unique electronic and topological features. These descriptors can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include molecular weight, connectivity indices, and counts of specific atom types or functional groups. hufocw.org

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and provide information about its size, shape, and surface area. hufocw.org

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). hufocw.orgucsb.edu

Physicochemical Descriptors: This category includes properties like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, and the topological polar surface area (TPSA), which relates to a molecule's ability to permeate biological membranes.

The application of QSPR modeling to this compound can be envisioned for the prediction of a wide array of its chemical attributes. A hypothetical QSPR study might aim to predict properties such as those listed in the table below.

Table 1: Predicted Physicochemical Properties of this compound using a Hypothetical QSPR Model
Chemical PropertyPredicted ValueUnit
Boiling Point450.2°C
Melting Point185.5°C
LogP1.8-
Water Solubility2.5g/L
Topological Polar Surface Area (TPSA)65.2Ų

To build such a predictive model, a selection of relevant molecular descriptors would be used. The table below illustrates some of the key descriptors that would be calculated for this compound in a QSPR study.

Table 2: Calculated Molecular Descriptors for this compound
Descriptor TypeDescriptor NameCalculated Value
TopologicalMolecular Weight185.22
TopologicalNumber of Hydrogen Bond Donors2
TopologicalNumber of Hydrogen Bond Acceptors3
TopologicalNumber of Rotatable Bonds1
ElectronicHOMO Energy-5.4
ElectronicLUMO Energy-0.8
ElectronicDipole Moment3.2

By establishing a statistically significant relationship between the descriptors in Table 2 and the properties in Table 1 for a series of related compounds, a predictive QSPR model can be developed. Such a model would be a powerful tool for the in silico design and screening of novel derivatives of this compound with desired chemical attributes for various applications.

Applications of 3 4 Aminophenyl Pyridin 4 Amine in Advanced Materials Science and Organic Synthesis

Role as a Versatile Synthetic Building Block and Intermediate

The structural characteristics of 3-(4-aminophenyl)pyridin-4-amine make it a valuable precursor in various synthetic applications. It is classified as an organic building block, particularly within the families of amines and aryls. bldpharm.com Its molecular formula is C₁₁H₁₁N₃ and it has a molecular weight of 185.23 g/mol . bldpharm.com

Scaffold for the Construction of Fused and Bridged Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest to chemists. sigmaaldrich.com 5-Aminopyrazoles, for example, are used to create a variety of fused pyrazoloazines with potential synthetic and medicinal applications. beilstein-journals.org The synthesis of pyrazolo[3,4-b]pyridines, for instance, often utilizes 5-aminopyrazole as a starting material. beilstein-journals.org

Similarly, the structure of this compound, with its reactive amine groups and pyridine (B92270) core, makes it a suitable scaffold for constructing more complex fused and bridged heterocyclic systems. For example, derivatives of thieno[3,2-c]pyridine (B143518) have been synthesized for potential use in optoelectronic devices. The synthesis of these complex molecules often involves multi-step reactions, including amination techniques.

Precursor for Advanced Organic Ligands in Catalysis

Organic ligands play a crucial role in catalysis by binding to metal atoms to form catalytic complexes. These complexes can then be used to catalyze a wide range of chemical reactions. mdpi.com The development of new ligands is a key area of research in catalysis.

The amine groups in this compound make it an excellent candidate for the synthesis of advanced organic ligands. These amine groups can be functionalized to create ligands with specific electronic and steric properties, which in turn can be used to fine-tune the activity and selectivity of metal catalysts. For instance, the basicity of linkages in certain frameworks can be enhanced by reducing imine bonds to amine bonds, leading to improved catalytic activity. rsc.org

Synthesis of Polyfunctionalized Organic Molecules

The reactivity of the amine groups and the aromatic rings in this compound allows for the introduction of various functional groups, leading to the synthesis of polyfunctionalized organic molecules. These molecules can have a wide range of applications, from medicinal chemistry to materials science.

For example, new N-[2(3,4)-aminophenyl]benzamides containing a pharmacophoric 2-(arylamino)pyrimidine fragment have been synthesized from corresponding substituted benzoic acids. researchgate.net The synthesis of these complex molecules often involves creating amide bonds and other functional group transformations.

Development of Functional Materials

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the development of a variety of functional materials.

Integration into Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. spiedigitallibrary.org The performance of OLEDs is highly dependent on the properties of the organic materials used in their construction. High-efficiency OLEDs require a multilayer device architecture to confine excitons and balance charge transport. spiedigitallibrary.org

Derivatives of this compound have been investigated for their potential use in optoelectronic devices due to their unique electronic properties. Specifically, thieno[3,2-c]pyridine derivatives have been explored as chromophores in OLEDs and photovoltaic cells. The structural characteristics of these compounds contribute to their effectiveness as light-harvesting materials. The formation of an exciplex, or an excited-state complex between two different molecules, can lead to highly efficient OLEDs. spie.org

Monomer for the Synthesis of Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

Covalent organic frameworks (COFs) and porous organic polymers (POPs) are classes of porous crystalline materials with well-defined structures and high surface areas. acs.orgrsc.org These materials have a wide range of potential applications, including gas storage and separation, catalysis, and sensing. rsc.org

Precursor for Advanced Dyes and Pigments

The compound this compound serves as a crucial precursor in the synthesis of novel dyes and pigments. The presence of two primary amine groups offers versatile reaction sites for diazotization and coupling reactions, which are fundamental processes in the creation of azo dyes.

Research has demonstrated the synthesis of monoazo acid dyes using derivatives of this compound. researchgate.net For instance, heterocyclic-based monoazo acid dyes have been synthesized by using various substituted imidazol-4-one as the diazo component, which is then coupled with different amino-naphthol sulphonic acids. researchgate.net The resulting dyes have been characterized by standard spectroscopic methods, and their performance in dyeing wool fabrics has been assessed. researchgate.net Studies have shown that the exhaustion of these dyes on wool fibers increases with a decrease in the pH of the application, while the fixation of the dyes on wool fibers increases with an increasing pH. researchgate.net The highest total fixation efficiency for these dyes on wool was achieved at a pH of 5. researchgate.net

The general synthetic route involves the diazotization of an amino group on a precursor molecule, which is then coupled with a suitable coupling component to form the final dye. journalijar.com The specific starting materials and coupling components can be varied to fine-tune the color, fastness, and other properties of the resulting dyes. The use of heterocyclic systems in azo dye chemistry can lead to dyes with good tinctorial strength and brighter shades compared to those derived from aniline-based components. researchgate.net

The resulting dyes from these syntheses have been applied to various fibers, including wool, silk, and cotton, and their dyeing properties, fastness, and colorimetric data have been investigated. journalijar.comresearchgate.net These studies are crucial for determining the industrial viability and potential applications of the newly synthesized dyes.

A variety of reactive dyes have been synthesized using precursors that share structural similarities with this compound, highlighting the versatility of this class of compounds in dye chemistry. journalijar.comresearchgate.netasianpubs.orgscispace.com These dyes often incorporate reactive groups that can form covalent bonds with the fibers, leading to excellent wash fastness. journalijar.com

Below is a table summarizing the types of dyes synthesized from related aminophenyl pyridine derivatives and the fibers they have been applied to:

Dye TypePrecursor MoietyFibers TestedReference
Monoazo Acid DyesImidazol-4-one derivativeWool researchgate.net
Reactive DyesQuinazolin-4(3H)-one derivativeWool, Silk, Cotton journalijar.com
Bifunctional Reactive DyesSubstituted imidazol-4-oneNot specified asianpubs.org
Monoazo Reactive Dyes2-phenyl-3-{4'-[N-(4”-aminophenyl)carbamoyl]-phenyl}-quinazoline-4-(3H)-one-6-sulphonic acidNot specified scispace.com
Bisazo Reactive Dyes4,4'-diaminodiphenyl sulphonamideSilk, Wool, Cotton researchgate.net

Electrocatalytic and Photocatalytic Materials (e.g., as a component in composite materials)

The electroactive and photoactive nature of molecules containing aminophenyl and pyridine moieties makes this compound and its derivatives promising candidates for the development of electrocatalytic and photocatalytic materials. These materials are critical for a range of applications, including energy conversion and environmental remediation.

Electrocatalysis:

Research has explored the use of cobalt complexes with bis-imino pyridine ligands for electrocatalysis, particularly for the hydrogen evolution reaction (HER). uea.ac.uk While not directly using this compound, this research highlights the potential of the pyridine motif in designing electrocatalysts. The study demonstrated that the electrochemical properties and catalytic activity of these complexes are highly dependent on the ligand backbone and the position of functional groups. uea.ac.uk

In a more direct application, cobalt tetrakis(4-aminophenyl)porphyrin has been used to modify electrodes for the electrocatalytic reduction of carbon dioxide. researchgate.netmdpi.com The amino groups facilitate the formation of a conductive polymer film on the electrode surface, which is crucial for the catalytic process. researchgate.net This work demonstrates a significant reduction in the overpotential required for CO2 reduction, showcasing the potential for energy-efficient carbon capture and utilization technologies. researchgate.net Furthermore, conjugated microporous polymers (CMPs) containing tris-(4-aminophenyl)amine have been shown to be effective metal-free electrocatalysts for the oxygen reduction reaction (ORR). bohrium.com The incorporation of cobalt nanoparticles into these CMPs further enhances their ORR activity. bohrium.com

Photocatalysis:

In the realm of photocatalysis, materials incorporating aminophenyl groups have shown significant promise. For instance, a composite material made of tris(4-aminophenyl)amine-based polyimide (TP) and graphitic carbon nitride (CN) has been developed for the degradation of organic pollutants. acs.orgresearchgate.net The TP component is known for its strong adsorption properties, while the combination with CN enhances the photocatalytic performance by improving charge separation and light absorption. acs.orgresearchgate.net This composite material demonstrated high efficiency in the degradation of rhodamine B under visible light. acs.orgresearchgate.net

Covalent organic frameworks (COFs) are another class of materials where aminophenyl building blocks are utilized for photocatalytic applications. rsc.orgrsc.orgccspublishing.org.cn The porous and crystalline nature of COFs, combined with their tunable electronic properties, makes them excellent platforms for designing photocatalysts. rsc.org For example, COFs constructed from building blocks like 1,3,5-tris(4-aminophenyl)benzene (B174889) have been investigated for their photocatalytic activity in various reactions, including amine homocoupling and CO2 reduction. rsc.orgccspublishing.org.cn The ability to precisely control the structure and functionality of COFs allows for the optimization of their light-harvesting and charge-transfer properties, which are essential for efficient photocatalysis. rsc.orgrsc.org

The following table provides an overview of the catalytic applications of materials derived from or related to this compound:

Catalyst TypeApplicationKey FindingsReference
Cobalt bis-imino pyridine complexesElectrocatalytic Hydrogen EvolutionLigand structure influences catalytic activity. uea.ac.uk
Cobalt tetrakis(4-aminophenyl)porphyrin modified electrodeElectrocatalytic CO2 ReductionSignificant reduction in overpotential. researchgate.netmdpi.com
Tris-(4-aminophenyl)amine-based Conjugated Microporous Polymer (CMP)Electrocatalytic Oxygen ReductionGood activity as a metal-free catalyst; enhanced by Co nanoparticles. bohrium.com
Tris(4-aminophenyl)amine-based polyimide/graphitic carbon nitride compositePhotocatalytic Degradation of Organic DyesHigh degradation efficiency under visible light due to improved charge separation. acs.orgresearchgate.net
Covalent Organic Frameworks (COFs)Photocatalysis (various reactions)Tunable structures for optimized light-harvesting and charge transfer. rsc.orgrsc.orgccspublishing.org.cn

Non-Covalent Interactions and Supramolecular Assembly Applications

The presence of hydrogen bond donors (amine groups) and acceptors (pyridine nitrogen) in this compound makes it an ideal candidate for constructing complex supramolecular assemblies through non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, play a crucial role in directing the self-assembly of molecules into well-defined, functional architectures. nih.gov

Supramolecular chemistry relies on these directional and reversible interactions to build intricate two- and three-dimensional structures. nih.gov The pyridine and phenyl rings in this compound can participate in π-π stacking interactions, while the amino groups and the pyridine nitrogen are prime sites for hydrogen bonding. acs.orgmdpi.com

The self-assembly of molecules like this compound can lead to materials with interesting properties and applications. For instance, supramolecular assemblies have been utilized in the development of nonlinear optical materials, where the specific alignment of chromophores, guided by non-covalent interactions, is essential for the material's function. acs.org Furthermore, multivalent supramolecular assemblies have been constructed that exhibit room-temperature phosphorescence, a phenomenon with applications in bio-imaging and sensing. rsc.org

The ability of pyridine-containing molecules to coordinate with metal ions adds another dimension to their supramolecular chemistry. nih.gov This coordination-driven self-assembly can lead to the formation of discrete metallacycles and metallacages with well-defined geometries and functionalities. nih.gov While direct examples using this compound in this context are not prevalent in the searched literature, the fundamental principles suggest its potential as a ligand in the construction of such metallo-supramolecular architectures.

The table below summarizes the key non-covalent interactions and their role in the supramolecular assembly of related systems.

Interaction TypeRole in Supramolecular AssemblyExample SystemReference
Hydrogen Bonding (N-H···N, N-H···O)Formation of chains, layers, and 3D networks. Directs molecular packing.Pyridine and pyrimidine-based organic salts, (E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one acs.orgiucr.org
π-π StackingStabilization of crystal structures. Influences electronic properties.(E)-1-(4-Aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one iucr.org
C-H···π InteractionsContribution to crystal packing and stability.Pyridine and pyrimidine-based organic salts acs.org
Metal-Ligand CoordinationFormation of discrete metallacycles and cages.Silver-based molecular metallacycles nih.gov

Q & A

Q. What are the common synthetic routes for 3-(4-Aminophenyl)pyridin-4-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, intermediates like pentafluoropyridine can undergo nucleophilic substitution with amines under controlled temperatures (80–120°C) to introduce functional groups . Suzuki-Miyaura coupling is also employed to attach aryl groups using boronic acids and Pd(PPh₃)₄ catalysts in toluene/ethanol mixtures at reflux . Reaction optimization (e.g., solvent choice, catalyst loading) is critical to achieving yields >70%, with impurities often addressed via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with aromatic protons typically appearing at δ 6.5–8.5 ppm and amine protons as broad singlets .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles (e.g., C-N bonds ~1.35 Å in pyridine rings), validated using SHELX software for refinement .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 214.27 for derivatives) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a scaffold for kinase inhibitors and receptor modulators. Its pyridine and aminophenyl moieties enable hydrogen bonding with biological targets (e.g., ATP-binding pockets). Derivatives like 3-(4-bromophenyl) analogs show promise in anticancer studies, with IC₅₀ values <10 µM in cell-based assays .

Advanced Research Questions

Q. How do crystallographic disorder and twinning affect structural refinement of derivatives?

Disorder in aromatic rings or flexible side chains complicates electron density maps. SHELXL’s PART and SIMU commands model anisotropic displacement parameters, while twin refinement (via TWIN/BASF) addresses overlapping lattices in non-merohedral twins. For example, a 180° rotation axis in space group P1 may require a BASF value >0.3 to correct R1 residuals .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. Pyridinyl amines form salt bridges with Asp86 in kinase domains, while π-π stacking with Phe82 stabilizes binding. Free energy calculations (MM/PBSA) validate ΔG values, with deviations <2 kcal/mol from experimental data .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Systematic substitution at the 4-aminophenyl group (e.g., electron-withdrawing Br or CF₃) enhances metabolic stability. Derivatives with 6-methylpyridine show 3-fold higher solubility (logP reduction from 2.1 to 1.4), improving bioavailability . Dose-response assays (e.g., pIC₅₀ curves) correlate substituent electronegativity with potency .

Q. How should researchers resolve contradictions in spectroscopic data during synthesis?

Discrepancies in NMR integration ratios may arise from tautomerism or paramagnetic impurities. For example, enol-keto tautomerism in pyrazolo derivatives shifts NH peaks by 0.5 ppm. Use deuterated DMSO-d₆ to stabilize protonation states and repeat experiments at higher field strengths (600 MHz) .

Q. What strategies improve reaction scalability for multi-gram syntheses?

Transitioning from batch to flow chemistry reduces exothermic side reactions (e.g., nitro reductions). Catalytic systems like Pd/C (5% loading) in ethanol achieve >90% conversion at 80°C. Purification via centrifugal partition chromatography (CPC) scales effectively, with recovery rates >85% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.